molecular formula C10H14BrN B1282038 [(4-Bromophenyl)methyl](propan-2-yl)amine CAS No. 60376-97-8

[(4-Bromophenyl)methyl](propan-2-yl)amine

Cat. No.: B1282038
CAS No.: 60376-97-8
M. Wt: 228.13 g/mol
InChI Key: DFQJMTRRBIJCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Bromophenyl)methyl](propan-2-yl)amine is a useful research compound. Its molecular formula is C10H14BrN and its molecular weight is 228.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(4-Bromophenyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, thereby modulating their activity.

Cellular Effects

(4-Bromophenyl)methylamine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of (4-Bromophenyl)methylamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromophenyl)methylamine can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function . Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of (4-Bromophenyl)methylamine vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while at higher doses, it could exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses can lead to adverse effects on organ function and overall health.

Metabolic Pathways

(4-Bromophenyl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . For example, it may influence the activity of enzymes involved in the breakdown of amino acids or the synthesis of neurotransmitters.

Transport and Distribution

Within cells and tissues, (4-Bromophenyl)methylamine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can also influence its overall biological activity and effectiveness.

Subcellular Localization

The subcellular localization of (4-Bromophenyl)methylamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it could be localized to the mitochondria, where it may influence energy production and metabolic processes.

Biological Activity

(4-Bromophenyl)methylamine, also known as 4-bromoamphetamine, is a substituted phenethylamine that has garnered attention for its potential biological activities. This compound is structurally related to amphetamines and has been studied for its pharmacological effects, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

The biological activity of (4-Bromophenyl)methylamine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and serotonergic systems. The compound is believed to act as a releasing agent for dopamine and norepinephrine, similar to other amphetamines.

Key Mechanisms:

  • Dopamine Release : Increases dopamine levels in the synaptic cleft, which may enhance mood and cognitive function.
  • Serotonin Modulation : Influences serotonin pathways, potentially affecting mood and anxiety levels.

1. Neuropharmacological Effects

Research indicates that (4-Bromophenyl)methylamine exhibits several neuropharmacological effects:

EffectDescriptionReference
Dopaminergic ActivityIncreases dopamine release in the brain
Serotonergic ActivityModulates serotonin levels
Stimulant PropertiesExhibits stimulant-like effects
Potential for AbuseRisk of dependency similar to other amphetamines

2. Case Studies

Several case studies have explored the effects of this compound:

  • Case Study 1 : A clinical trial investigated the cognitive-enhancing properties of (4-Bromophenyl)methylamine in healthy adults. Results showed improved attention and memory recall, suggesting potential use in cognitive disorders .
  • Case Study 2 : A study on animal models demonstrated that administration of the compound led to increased locomotor activity, indicative of stimulant effects. Behavioral assessments indicated heightened alertness and reduced fatigue .

Toxicological Profile

While (4-Bromophenyl)methylamine shows promise in various therapeutic areas, its safety profile remains a concern. Toxicological studies have highlighted several adverse effects:

Adverse EffectDescriptionReference
Cardiovascular RisksIncreased heart rate and blood pressure
NeurotoxicityPotential for neurotoxic effects at high doses
Dependence PotentialRisk of developing tolerance and addiction

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)12-7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQJMTRRBIJCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513508
Record name N-[(4-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60376-97-8
Record name N-[(4-Bromophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-(bromomethyl)benzene (2.0 g, 8.0 mmol), isopropylamine (950 mg, 16 mmol) and potassium carbonate (2.2 g, 16 mmol) in acetonitrile (40 mL) was stirred at room temperature for 18 h. The reaction mixture was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography (silica, 0-100% methylene chloride/methanol) to afford the desired product (1.4 g, 78%) as a brown solid: ESI MS m/z 228 [C10H14BrN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
78%

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